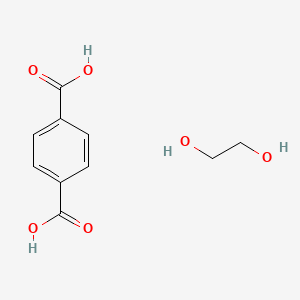

Ethane-1,2-diol;terephthalic acid

Description

Historical Trajectories and Foundational Discoveries in PET Polymer Science

The journey of Poly(ethylene terephthalate) began in the 1930s with the foundational work of American chemist Wallace Carothers, who first identified the polyester (B1180765) family. wkaiglobal.com Building on this, British scientists John Rex Whinfield and James Tennant Dickson successfully synthesized the first PET polymer in 1941 at the Calico Printers' Association laboratory in Manchester, England. thoughtco.comwkaiglobal.com Their breakthrough involved the polymerization of ethylene (B1197577) glycol with terephthalic acid. wkaiglobal.comscribd.com This discovery was patented in 1941, and the first polyester fiber, named Terylene, was created. thoughtco.combritannica.com

Initially, research and application of PET were concentrated on its use as a textile fiber. wkaiglobal.com Marketed under names like "Dacron" by DuPont and "Terylene" by Imperial Chemical Industries (ICI), PET fibers were lauded for their mechanical strength, chemical stability, and resistance to wrinkling and shrinkage, quickly establishing a significant place in the synthetic fiber market. scribd.combritannica.com

A pivotal shift in PET's application occurred in the latter half of the 20th century. In 1973, Nathaniel Wyeth received a U.S. patent for the PET bottle, a discovery that revolutionized the packaging industry. thoughtco.comwkaiglobal.com This innovation leveraged PET's properties of being lightweight, strong, and transparent, making it an ideal material for food and beverage containers. wkaiglobal.comjkaiplastic.com

| Key Milestone | Year | Description | Key Figures/Entities |

| Identification of Polyesters | 1930s | Foundational work identifying the polyester family of polymers. | Wallace Carothers |

| First Synthesis of PET | 1941 | Successful polymerization of ethylene glycol and terephthalic acid. wkaiglobal.comscribd.com | J. Rex Whinfield & James T. Dickson (Calico Printers' Association) |

| First Polyester Fiber | 1941 | Creation of the first polyester fiber, "Terylene". thoughtco.combritannica.com | Whinfield, Dickson, et al. |

| Commercial Fiber Production | 1953-1954 | DuPont began producing "Dacron" fiber, and ICI began producing "Terylene". britannica.com | DuPont, Imperial Chemical Industries (ICI) |

| Invention of the PET Bottle | 1973 | Patent filed for PET bottles, transforming the packaging industry. thoughtco.comwkaiglobal.com | Nathaniel Wyeth |

Evolution of Research Paradigms and Current Significance of PET

The research paradigms surrounding PET have evolved significantly since its inception, shifting from a primary focus on material creation and characterization to a more complex, multifaceted approach centered on sustainability, performance enhancement, and advanced applications.

Initially, the dominant research paradigm was rooted in positivism , focusing on discovering and optimizing the fundamental physical and chemical properties of the polymer. sagepub.com The primary goal was to understand its behavior for applications in textiles and, later, rigid packaging. wkaiglobal.com This led to extensive research on its mechanical strength, thermal stability, and barrier properties. wkaiglobal.combritannica.com

The late 20th and early 21st centuries saw a paradigm shift driven by growing environmental concerns. jkaiplastic.com The widespread use of single-use PET products, particularly bottles, brought the challenges of plastic waste and pollution to the forefront. jkaiplastic.com This catalyzed a new research focus on the life cycle and environmental impact of PET. The current research paradigm is increasingly holistic, integrating principles of a circular economy. Key areas of this modern paradigm include:

Recycling and Upcycling: While PET is one of the most recycled plastics, research continues on improving recycling efficiency. britannica.com A significant area of innovation is in chemical recycling and depolymerization, which break down PET into its constituent monomers (ethylene glycol and terephthalic acid). jkaiplastic.comwikipedia.org These monomers can then be purified and re-polymerized to create virgin-quality PET, a process that supports a closed-loop system. jkaiplastic.com

Bio-based PET: A growing research area is the development of "green" or bio-based PET, where one or both of the primary components are derived from renewable resources instead of petrochemicals. This aims to reduce the polymer's carbon footprint.

Performance Enhancement: For high-tech applications, the research paradigm has shifted towards creating advanced composite materials. This involves modifying PET with other polymers or inorganic nanoparticles to enhance specific properties, such as its gas barrier performance for sensitive applications like electronics or beer packaging. wkaiglobal.com

The current significance of PET in research is underscored by its dual role as both a workhorse material for the global economy and a major environmental challenge. It serves as a model polymer for studying polymer degradation, recycling technologies, and the development of sustainable materials. wkaiglobal.comjkaiplastic.com

Overview of Key Academic Research Domains for PET

Contemporary academic research on Poly(ethylene terephthalate) is broad and interdisciplinary, spanning chemistry, materials science, environmental science, and engineering. The primary domains can be summarized as follows:

Advanced Polymer Synthesis and Modification: This domain focuses on the fundamental chemistry of PET. Researchers are exploring novel catalysts for more efficient polymerization, methods to synthesize high-molecular-weight PET for demanding applications, and the creation of copolymers by introducing other diols or diacids to tailor properties like flexibility or crystallinity. thoughtco.com

Material Properties and Performance: A significant body of research is dedicated to characterizing and improving PET's physical properties. This includes enhancing its thermal stability, mechanical strength, and barrier properties against gases like oxygen and carbon dioxide. wkaiglobal.comyoutube.com This research is crucial for applications in food packaging, where preventing spoilage is paramount, and in electronics, where protection from moisture is essential. wkaiglobal.comyoutube.com

Recycling and Sustainability: This is arguably the most active research domain. It encompasses:

Mechanical Recycling: Improving the sorting, cleaning, and reprocessing of post-consumer PET to maintain material quality.

Chemical Recycling: Developing and optimizing processes like glycolysis, methanolysis, and enzymatic hydrolysis to break PET down into its monomers for re-synthesis. wikipedia.org This is a key area for handling colored, contaminated, or multi-layer PET waste that is difficult to recycle mechanically.

Biodegradation: Investigating microorganisms and enzymes that can naturally break down PET, which could offer future solutions for plastic waste that escapes collection streams.

Composites and Nanocomposites: Researchers are creating advanced materials by blending PET with other substances. Incorporating glass fibers results in engineering resins with high stiffness and strength, suitable for automotive parts. wikipedia.org The dispersion of nanoparticles, such as nanoclays, into the PET matrix is a key strategy to improve barrier properties for next-generation packaging. wkaiglobal.com

Advanced Applications: This domain explores the use of PET beyond traditional fibers and bottles. Key areas include:

Electronics: Using PET films as flexible substrates for printed electronics and displays. britannica.com

Automotive: Developing lightweight, high-strength composite parts to improve fuel efficiency. youtube.com

Biomedical: Investigating the use of PET fibers for sutures and textile-based medical implants due to their biocompatibility and strength.

| Research Domain | Primary Focus | Key Research Activities | Example Applications |

| Synthesis & Modification | Fundamental polymer chemistry | Developing new catalysts, creating copolymers, controlling molecular weight. | Tailored resins for specific industrial needs. |

| Properties & Performance | Enhancing material characteristics | Improving gas barrier, thermal stability, and mechanical strength. wkaiglobal.com | Advanced food packaging, electronic components. youtube.com |

| Recycling & Sustainability | Circular economy and waste reduction | Chemical depolymerization (glycolysis, methanolysis), enzymatic degradation, improving mechanical recycling. jkaiplastic.comwikipedia.org | Closed-loop bottle-to-bottle recycling, upcycling into higher-value products. |

| Composites & Nanocomposites | Creating advanced hybrid materials | Reinforcing PET with glass fibers, dispersing nanoparticles to enhance properties. wkaiglobal.com | Automotive parts, high-performance packaging films. wkaiglobal.comyoutube.com |

| Advanced Applications | Expanding PET into new technological fields | Flexible electronic substrates, biomedical textiles, 3D printing filaments. | Wearable electronics, medical implants. |

Structure

3D Structure of Parent

Properties

IUPAC Name |

ethane-1,2-diol;terephthalic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6O4.C2H6O2/c9-7(10)5-1-2-6(4-3-5)8(11)12;3-1-2-4/h1-4H,(H,9,10)(H,11,12);3-4H,1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYIBGDKNYYMMAG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)O)C(=O)O.C(CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

9003-68-3, 9057-77-6, 68584-21-4 | |

| Record name | 1,4-Benzenedicarboxylic acid, polymer with 1,2-ethanediol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=9003-68-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,4-Benzenedicarboxylic acid, polymer with α-hydro-ω-hydroxypoly(oxy-1,2-ethanediyl) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=9057-77-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,4-Benzenedicarboxylic acid, polymer with 1,2-ethanediol, mono[2-(C14-15-alkyloxy)ethyl] esters | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=68584-21-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Molecular Weight |

228.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

NKRA, Available as oriented film or fiber; [HSDB] Clear to greyish-white pellets; Odorless; [DAK Americas MSDS] | |

| Record name | Poly(oxy-1,2-ethanediyloxycarbonyl-1,4-phenylenecarbonyl) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Polyethylene terephthalate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/15087 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Density |

1.38 | |

| Record name | POLYETHYLENE TEREPHTHALATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7712 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Offered as oriented film or fiber | |

CAS No. |

25038-59-9 | |

| Record name | Poly(oxy-1,2-ethanediyloxycarbonyl-1,4-phenylenecarbonyl) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Poly(oxy-1,2-ethanediyloxycarbonyl-1,4-phenylenecarbonyl) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.121.858 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | POLYETHYLENE TEREPHTHALATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7712 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

265 °C | |

| Record name | POLYETHYLENE TEREPHTHALATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7712 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Advanced Polymerization Mechanisms and Synthesis Methodologies for Poly Ethylene Terephthalate

Direct Esterification and Subsequent Polycondensation Processes for PET

The industrial production of Poly(ethylene terephthalate) (PET) is predominantly carried out through a two-stage process involving direct esterification and subsequent polycondensation. researchgate.netwkaiglobal.com In the initial stage, terephthalic acid (TPA) and ethylene (B1197577) glycol (EG) are reacted at elevated temperatures and pressures to form bis(2-hydroxyethyl) terephthalate (B1205515) (BHET) and its oligomers, with water as a byproduct. wkaiglobal.comjournalspub.info This is followed by a pre-polymerization step to form short chains. wkaiglobal.com The final and most critical stage is polycondensation, where the prepolymer is heated further under reduced pressure to increase the molecular weight by removing excess ethylene glycol. wkaiglobal.comdtic.mil

Mechanistic Studies of Esterification and Transesterification Reactions

The synthesis of PET can proceed through two primary pathways: direct esterification of terephthalic acid (TPA) with ethylene glycol (EG), or transesterification of dimethyl terephthalate (DMT) with EG. scranton.eduresearchgate.net In the direct esterification process, the reaction between TPA and EG forms the monomer bis(2-hydroxyethyl) terephthalate (BHET) and water. journalspub.info The transesterification route, on the other hand, involves the reaction of DMT with EG to produce BHET and methanol (B129727) as a byproduct. journalspub.info

Mechanistically, the esterification reaction is understood to be a reversible process. The forward reaction is the formation of an ester from an alcohol and a carboxylic acid, while the reverse is hydrolysis. The removal of the water byproduct is crucial to drive the equilibrium towards the formation of the polyester (B1180765). youtube.com The transesterification reaction involves the exchange of an alcohol group from an ester with another alcohol. In PET synthesis, the methyl group from DMT is exchanged with the hydroxyl group of ethylene glycol. scranton.edu

Both pathways ultimately lead to the formation of BHET and its oligomers, which then undergo polycondensation. researchgate.net During polycondensation, a series of transesterification reactions occur where the hydroxyl end groups of the oligomers react with each other, eliminating ethylene glycol and forming longer polymer chains. d-nb.info

Kinetics and Thermodynamic Considerations in PET Polymerization

The kinetics of PET polymerization are complex and influenced by several factors, including temperature, pressure, catalyst concentration, and the molar ratio of the reactants. researchgate.net The direct esterification of terephthalic acid (TPA) and ethylene glycol (EG) is a dissolution-limited process due to the low solubility of TPA in the reaction mixture. nih.govresearchgate.net Consequently, higher temperatures and pressures are necessary to facilitate the dissolution and reaction. nih.govresearchgate.net

The polycondensation stage is generally considered a second-order reaction with respect to the concentration of hydroxyl end groups. researchgate.net The rate of this reaction is significantly influenced by the efficiency of the catalyst and the removal of the ethylene glycol byproduct. researchgate.net The activation energy for the uncatalyzed solid-state polycondensation (SSP) of PET has been reported to be around 30.7 kcal/mol, which decreases with the addition of a catalyst. researchgate.net For instance, in a study on the pyrolysis of PET, the activation energy was found to be approximately 212 kJ mol−1. nih.gov

Thermodynamically, the polymerization of PET is an endothermic process. nih.gov The depolymerization of PET through saponification, a reverse reaction, has been studied to understand the thermodynamic parameters. For this reaction, the activation energy was determined to be 54.2 kJ/g, with an activation enthalpy of 90.8 kJ/g and a negative activation entropy of -126.5 J/K/g. researchgate.net These values highlight the energy requirements and the change in disorder during the breakdown of the polymer chain.

Interactive Data Table: Thermodynamic Parameters for PET Saponification

| Thermodynamic Parameter | Value | Unit |

| Activation Energy | 54.2 | kJ/g |

| Activation Enthalpy | 90.8 | kJ/g |

| Activation Entropy | -126.5 | J/K/g |

| Free Energy of Activation | 49.9 | kJ/g |

Note: Data sourced from a study on the saponification of PET. researchgate.net

Catalytic Systems in PET Synthesis

The choice of catalyst is a critical factor in the synthesis of PET, influencing reaction rates, polymer properties, and environmental impact. dkatalyst.com Various metal compounds have been investigated and utilized as catalysts, with antimony, titanium, and aluminum-based systems being the most prominent. nih.govnih.gov

Antimony compounds, particularly antimony trioxide (Sb₂O₃), have been the most widely used catalysts in the industrial production of PET for decades. iaea.orgurbanmines.comnihonseiko.co.jp They are effective in the polycondensation stage, promoting the reaction to achieve high molecular weight polymers. google.com The catalytic mechanism is believed to involve the formation of an antimony glycolate (B3277807) species which then participates in the transesterification reactions. researchgate.net

Despite their effectiveness, antimony-based catalysts face scrutiny due to the toxicity of antimony. iaea.org Research has focused on optimizing their performance to reduce the required concentration and to develop more environmentally friendly alternatives. nih.gov Studies have shown that the rate constant of solid-state polycondensation increases with antimony concentration up to a certain point, after which it plateaus. researchgate.net The optimization of antimony-based catalyst systems often involves the use of co-catalysts and stabilizers to enhance activity and improve the color of the final polymer. google.com

Interactive Data Table: Effect of Antimony Catalyst on PET Solid-State Polycondensation

| Antimony Concentration (ppm) | Rate Constant (relative) | Activation Energy (kcal/mol) |

| 0 | 1.00 | 30.7 |

| 100 | Increases | Decreases linearly |

| 150 | Maximum | 23.3 (fully catalyzed) |

Note: Data compiled from a study on the effect of antimony trioxide catalyst on the solid-state polycondensation of PET. researchgate.net

Titanium-based catalysts have emerged as a promising alternative to antimony compounds due to their higher catalytic activity and more benign environmental profile. researchgate.netalfachemic.com Organotitanium compounds, such as tetrabutyl titanate, are effective in both the esterification and polycondensation stages. researchgate.netdkatalyst.com However, a significant drawback of many titanium catalysts is their tendency to cause yellowing in the final polymer and promote thermal degradation. nih.govresearchgate.net

To address these issues, extensive research has been conducted on developing novel titanium-based catalytic systems. Supported catalysts, such as titanium dioxide on a silica (B1680970) support (TiO₂/SiO₂), have shown enhanced performance. scilit.comresearchgate.net The silica support can improve the thermal stability of the catalyst and reduce the yellowing of the PET. The activity of these catalysts is influenced by the Si/Ti molar ratio and the presence of coordinating agents. scilit.com Another notable development is the use of titanium acetylacetonate (B107027) (TiO(acac)₂), which has demonstrated high efficiency in the alcoholysis of waste PET. researchgate.net

Interactive Data Table: Comparison of PET Properties with Different Catalysts

| Catalyst System | Intrinsic Viscosity (dL/g) | Color (b* value) | Diethylene Glycol Content (%) |

| Antimony-based (conventional) | Varies | Typically higher | Varies |

| TiO₂/SiO₂ with caprolactam | Higher | Lower (whiter) | Lower |

Note: This table presents a qualitative comparison based on findings that PET catalyzed by a novel TiO₂/SiO₂ system with caprolactam showed superior properties compared to traditional antimony-based catalysts. researchgate.net

Aluminum-based catalysts offer the advantages of being low-cost and environmentally friendly. nih.gov Various aluminum compounds, including aluminum oxide and organic aluminum complexes, have been investigated for PET synthesis. asianpubs.orggoogle.com Organic aluminum complexes, such as aluminum alkoxides and aluminum β-ketoesters, have shown catalytic activity in the polycondensation process. asianpubs.orgresearchgate.netasianpubs.org

Studies have indicated that aluminum alkoxides exhibit higher activity but are sensitive to water, making them unsuitable for the esterification stage. asianpubs.orgasianpubs.org In contrast, aluminum β-ketoesters can be used in both esterification and polycondensation. asianpubs.orgasianpubs.org Research has also explored the use of metal-organic frameworks (MOFs) like MIL-53(Al) as catalysts, demonstrating good thermal stability and catalytic activity. nih.gov The catalytic mechanism is proposed to involve the coordination of the carboxylic acid to the Lewis acid sites of the aluminum catalyst. researchgate.net

Interactive Data Table: Performance of Different Aluminum Catalysts in PET Synthesis

| Catalyst Type | Suitability for Esterification | Polycondensation Activity |

| Aluminum Alkoxide | No (sensitive to water) | High |

| Aluminum β-ketoesters | Yes | Similar to aluminum alkoxide |

| MIL-53(Al) | Yes | Good |

Note: This table summarizes findings from studies on various organic aluminum compounds and a metal-organic framework as catalysts for PET synthesis. nih.govasianpubs.orgasianpubs.org

Zinc-Based Catalysts and Their Catalytic Role

Zinc compounds have long been investigated as catalysts in the synthesis and, more recently, the chemical recycling of PET. Their Lewis acidic nature allows them to effectively activate the functional groups involved in polymerization and depolymerization reactions. researchgate.net

Zinc acetate (B1210297) (Zn(OAc)₂) is a commonly used catalyst, particularly in the glycolysis of PET, a chemical recycling process that breaks the polymer down into its monomer, bis(2-hydroxyethyl) terephthalate (BHET). researchgate.net In this context, the zinc(II) ion is believed to coordinate with the carbonyl oxygen of the ester group in the PET chain. This coordination polarizes the carbonyl group, making it more susceptible to nucleophilic attack by the hydroxyl groups of ethylene glycol. Theoretical studies have supported this, indicating that Lewis acid zinc sites can lower the activation energy for PET glycolysis. acs.org

Recent research has also explored the use of zinc oxide (ZnO) nanoparticles for the depolymerization of PET. rsc.org In one study, ZnO nanoparticles were used for the hydrolysis of PET in water, achieving a high selectivity for the complete hydrolysis products at 180°C. rsc.org Another approach involves the use of more complex zinc-based catalysts. For instance, polyoxometalate (POM)-based zinc-organic networks have been synthesized and shown to be effective dual-site acid catalysts for the alcoholysis of PET to terephthalic acid (TPA). acs.orgacs.org In these systems, the zinc centers act as Lewis acids to attack the carbonyl oxygen, while the polyoxometalate clusters can activate the hydroxyl groups of the ethylene glycol solvent, creating a synergistic catalytic effect. acs.org This dual-action mechanism has demonstrated high conversion rates and selectivity for TPA. acs.orgacs.org

The versatility of zinc catalysts is further highlighted by their application in various forms, including ionic liquids, complexes, salts, and porous materials. researchgate.net While homogeneous zinc catalysts are common, there is a growing interest in developing heterogeneous zinc catalysts for easier recovery and reuse, enhancing the sustainability of PET production and recycling processes. researchgate.net

Iron-Based Catalysts

Iron-based catalysts are emerging as a promising, low-cost, and environmentally benign alternative for PET synthesis and degradation. Their catalytic activity is being explored in various forms, from simple iron salts to more complex nanoparticle systems.

Recent studies have demonstrated the effectiveness of simple iron(III) salts, such as ferric chloride (FeCl₃) and ferric bromide (FeBr₃), in catalyzing the acid- and base-free depolymerization of PET with ethanol (B145695). rsc.org This process, known as transesterification, yields diethyl terephthalate (DET) and ethylene glycol (EG) with high selectivity (98–99%) at temperatures between 160–180°C. rsc.org FeCl₃, in particular, has shown superior catalytic performance in terms of activity. rsc.org This approach is significant as it avoids the use of corrosive acids or bases and allows for the selective recovery of monomers from textile waste, suggesting a viable route for the chemical recycling of blended fabrics. rsc.org

In the realm of nanotechnology, superparamagnetic γ-Fe₂O₃ (maghemite) nanoparticles have been successfully employed as a recoverable catalyst for the glycolysis of PET. researchgate.net These nanoparticles, with a high surface area, facilitate the breakdown of PET into its monomer, bis(2-hydroxyethyl) terephthalate (BHET). researchgate.net Under optimized conditions (300°C and a 0.05 catalyst/PET weight ratio), a BHET yield of over 90% was achieved in 60 minutes. researchgate.net A key advantage of this system is the ease of catalyst recovery using a magnetic field, allowing for multiple reuse cycles with consistent performance. researchgate.net

Furthermore, iron salt photocatalysts have been utilized for the selective degradation of PET waste into terephthalic acid (TPA). alfa-chemistry.com This method boasts a high yield of up to 99% and utilizes environmentally friendly oxidants like oxygen or air. alfa-chemistry.com The catalytic system demonstrates excellent turnover numbers (TON) and turnover frequencies (TOF), and the process allows for solvent recovery without impacting the TPA yield. alfa-chemistry.com

Metal-Free and Deep Eutectic Solvent Catalysts

In the quest for more sustainable and environmentally friendly PET production, significant research has been directed towards metal-free and deep eutectic solvent (DES) catalysts. These alternatives aim to replace traditional metal-based catalysts, which can pose ecological challenges. uva.nl

Metal-Free Organocatalysts: A notable advancement in this area is the use of organic acid-base salts. acs.org These catalysts have been investigated for the step-growth polymerization of PET from BHET at industrial-relevant temperatures (270°C) under vacuum. acs.org The thermal stability of these salts, a critical parameter for high-temperature polymerization, was found to be directly related to the difference in the pKa values (ΔpKa) between the acid and base components. acs.org Salts with a higher ΔpKa generally exhibited greater thermal stability. acs.org For example, the salt formed from 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD) and p-toluenesulfonic acid (TSA) showed only a 2.5% weight loss after 5 hours at 270°C and was effective in producing high molecular weight PET. acs.org A significant advantage of these catalysts is their potential for reuse in a closed-loop chemical recycling system, where the catalyst remaining after polymerization can be reactivated for depolymerization. acs.org

Another innovative metal-free approach involves the use of a traceless oxalate (B1200264) chain extender, diguaiacyl oxalate (DGO). uva.nl This reactive molecule can couple lower molecular weight PET chains, significantly increasing the molecular weight without the need for a metal catalyst. uva.nl This method also has the potential to eliminate the need for an additional solid-state polymerization step. uva.nl

Deep Eutectic Solvents (DESs): DESs, which are mixtures of a quaternary ammonium (B1175870) salt (like choline (B1196258) chloride) and a hydrogen bond donor (like urea) or a Lewis acid (like zinc chloride), have emerged as highly effective catalysts for PET glycolysis. rsc.orgresearchgate.netresearchgate.net They are attractive due to their low cost, ease of preparation, and low toxicity. rsc.orgresearchgate.net

Research has shown that DESs can dramatically shorten the glycolysis reaction time under mild conditions while achieving high selectivity for the monomer BHET. rsc.orgresearchgate.net For instance, a DES composed of urea (B33335) and zinc chloride (in a 4:1 molar ratio) catalyzed the complete conversion of PET with 83% selectivity to BHET in just 30 minutes at 170°C and atmospheric pressure. rsc.orgresearchgate.net The high catalytic activity is attributed to a synergistic effect where hydrogen bonds and coordination bonds between the DES and ethylene glycol facilitate the reaction. rsc.orgresearchgate.net

Process Intensification and Optimization Strategies for Enhanced Polymerization Rate

Enhancing the rate of PET polymerization is crucial for improving the economic and environmental viability of its production. Process intensification and optimization strategies focus on manipulating reaction conditions and reactor design to accelerate the process.

Key parameters that influence the polymerization rate include temperature, pressure, reaction time, and the efficiency of by-product removal. researchgate.netaustinpublishinggroup.com In the final stages of melt polymerization, the reaction is often limited by the diffusion and removal of by-products like ethylene glycol and water. researchgate.net Shifting the reaction equilibrium towards the formation of higher molecular weight polymer requires operating at high temperatures (260-300°C) and low pressures (less than 2 mm Hg for high-viscosity PET). austinpublishinggroup.com

One optimization strategy involves a staged temperature profile. Initially, a higher temperature can be used to achieve a high conversion of the monomers. Subsequently, the temperature can be lowered to minimize side reactions that can lead to discoloration and degradation of the polymer. austinpublishinggroup.com

Reactor design also plays a critical role. In commercial processes, multiple reactors in series are often employed for the final polycondensation stage. umd.edu These reactors may operate at different temperatures and pressures to effectively increase the polymer's molecular weight. umd.edu Rotating-disk reactors are designed to create a large surface area for the efficient removal of volatile by-products, which is essential for driving the polymerization reaction forward. umd.edu

For post-consumer PET, process optimization for depolymerization is also a key area of research. Studies on alkaline hydrolysis have shown that PET conversion rates of over 90% can be achieved by optimizing parameters such as pH, temperature, and reactant ratios. nih.gov Similarly, in neutral hydrolysis, factors like reaction temperature (in the range of 200–240°C), reaction time, PET flake size, and catalyst-to-PET ratio significantly impact the conversion and yield of terephthalic acid. researchgate.net Response surface methodology has been used to identify optimal conditions, such as a water-to-PET ratio of 5:1, a temperature of 225°C, a pressure of 30 bar, and a reaction time of 67.5 minutes for neutral hydrolysis. researchgate.net

Furthermore, enzymatic recycling processes are being optimized. Innovations such as fed-batch enzymatic hydrolysis can lead to higher concentrations of recovered ethylene glycol and significantly reduce the energy required for its purification. port.ac.uk

Solid-State Polymerization Techniques for PET

Solid-state polymerization (SSP) is a crucial post-polymerization process used to increase the molecular weight and intrinsic viscosity (IV) of PET, making it suitable for demanding applications like beverage bottles, industrial fibers, and films. tcep-europe.orgpetus.compolyestermfg.com The process involves heating PET pellets or chips to a temperature below their melting point but above their glass transition temperature, typically between 180°C and 230°C. researchgate.netpolyestermfg.com

The fundamental principle of SSP is to drive the polycondensation reaction forward by efficiently removing reaction by-products, primarily ethylene glycol and water. researchgate.netscribd.com This is achieved by conducting the process under a vacuum or in a stream of an inert gas, such as nitrogen. researchgate.netpetus.com The removal of these volatile compounds from the solid polymer pellets shifts the reaction equilibrium towards the formation of longer polymer chains, thereby increasing the molecular weight. researchgate.net

The SSP process is typically carried out in specialized reactors, such as rotary vacuum dryers or reactors with a continuous flow of pure nitrogen. tcep-europe.orgpetus.com A critical prerequisite for SSP is the crystallization of the amorphous PET pellets. tcep-europe.org This initial crystallization step prevents the pellets from sticking together and forming lumps at the high temperatures used in SSP. tcep-europe.orgpetus.com Crystallization can be performed as a separate step or integrated into the initial heating phase of the SSP process. tcep-europe.org For example, a common practice is to heat the pellets to 160-170°C for about an hour to induce crystallization before raising the temperature to the SSP range of around 210°C. tcep-europe.org

SSP can be performed as a batch or a continuous process. polyestermfg.com Batch SSP, often carried out in drum reactors, offers flexibility in product adjustment, while continuous SSP provides higher production capacities. polyestermfg.com A typical continuous SSP system includes a crystallizer, a preheater to bring the chips to the reaction temperature, the main reactor for viscosity increase, a cooler, and a nitrogen purification system to remove impurities from the circulating gas. polyestermfg.com

The rate and final outcome of the SSP process are influenced by several factors, including the initial molecular weight and moisture level of the polymer, pellet size, reaction temperature, time, and the efficiency of the vacuum or nitrogen purge. tcep-europe.org

Melt-Phase Polymerization Modifications and Reactor Design Implications

Modifications in the melt-phase polymerization of PET and the corresponding reactor designs are driven by the need to produce high molecular weight polymers efficiently while controlling side reactions. The melt phase, particularly the final polycondensation stage, is challenging due to the high viscosity of the polymer melt, which hinders mass transfer of volatile by-products like ethylene glycol. umd.edu

One significant modification to the process is the use of reactive extrusion. researchgate.net This involves adding chain extenders or branching agents to the PET melt in an extruder. researchgate.net These additives react with the polymer chains, increasing their length and introducing branches. researchgate.net This not only increases the molecular weight and intrinsic viscosity but also enhances the melt strength and viscoelasticity of the PET, which is beneficial for applications like melt foaming. researchgate.net For example, the combination of reactive extrusion with a subsequent solid-state polycondensation step has been shown to significantly increase the intrinsic viscosity of PET. researchgate.net

The design of reactors for melt-phase polymerization is critical for handling the increasing viscosity and facilitating the removal of by-products. Commercial processes often utilize a series of reactors. austinpublishinggroup.com The initial esterification or transesterification and pre-polymerization stages are followed by one or more finishing reactors for the final polycondensation. austinpublishinggroup.com These finishers are designed to operate under high vacuum and high temperatures to drive the reaction. austinpublishinggroup.com

A common type of finishing reactor is the rotating-disk reactor. umd.edu The key function of the disks is to continuously create a large surface area of the polymer melt, which enhances the rate of diffusion and removal of ethylene glycol and other volatiles. umd.edu The design of these disks is crucial for maintaining a plug flow profile of the viscous melt and maximizing the gas-liquid contact area. umd.edu As the polymer's molecular weight and viscosity increase along the reactor, different disk geometries may be used in different zones to optimize performance. umd.edu

Modeling and simulation are essential tools for optimizing reactor design and operating conditions. austinpublishinggroup.comumd.edu Two-phase models that consider both the liquid polymer melt and the vapor phase can provide valuable insights into the concentrations of functional end groups and volatile species along the reactor. umd.edu These models help in designing multi-zone reactor systems that can effectively manage the complex interplay of reaction kinetics and mass transfer limitations in high-viscosity PET polymerization. umd.edu

Advanced Structural and Morphological Characterization of Poly Ethylene Terephthalate

Crystallinity and Amorphous Phase Analysis in PET

Poly(ethylene terephthalate) is a semi-crystalline polymer, meaning it possesses both highly ordered crystalline regions and disordered amorphous regions. The balance between these phases, along with a transitional phase known as the rigid amorphous fraction, dictates the material's mechanical and thermal behavior.

Differential Scanning Calorimetry (DSC) for Thermal Transitions and Crystallization Kinetics

Differential Scanning Calorimetry (DSC) is a fundamental technique for investigating the thermal properties of PET. pressbooks.pubresearchgate.net By measuring the heat flow into or out of a sample as it is heated or cooled at a controlled rate, DSC can identify key thermal transitions. youtube.com For an amorphous PET sample, a typical DSC scan during heating reveals a glass transition temperature (Tg) around 80°C, where the material changes from a rigid, glassy state to a more rubbery state. tainstruments.com This is followed by an exothermic peak corresponding to cold crystallization (Tc) near 120°C, where the amorphous polymer chains gain enough mobility to arrange themselves into ordered crystals. tainstruments.com Finally, an endothermic peak shows the melting temperature (Tm) with an onset around 245°C. tainstruments.com

The rate of heating or cooling significantly impacts these transitions. As the heating rate increases, the cold crystallization peak shifts to higher temperatures. tainstruments.com DSC is also instrumental in studying crystallization kinetics, providing data on the rate and extent of crystal formation under different thermal conditions. researchgate.netmdpi.com The degree of crystallinity can be calculated from the enthalpy of fusion (the area under the melting peak) and compared to the value for 100% crystalline PET. youtube.com

Table 1: Key Thermal Transitions in Poly(ethylene terephthalate) as Determined by DSC

| Thermal Parameter | Typical Temperature Range (°C) | Description |

|---|---|---|

| Glass Transition Temperature (Tg) | ~80 | Transition from a rigid, glassy state to a more flexible, rubbery state. tainstruments.com |

| Cold Crystallization Temperature (Tc) | ~120 | Temperature at which amorphous regions begin to crystallize upon heating. tainstruments.com |

| Melting Temperature (Tm) | ~245 (onset) | Temperature at which the crystalline domains melt. tainstruments.com |

Wide-Angle X-ray Diffraction (WAXD) for Crystal Structure and Degree of Crystallinity

Wide-Angle X-ray Diffraction (WAXD) is a powerful technique for probing the crystalline structure of PET at the atomic level. ndhu.edu.tw When an X-ray beam is directed at a PET sample, the ordered atoms in the crystalline regions diffract the X-rays at specific angles, creating a characteristic diffraction pattern. wikipedia.org This pattern consists of sharp peaks, with three distinct bright rings corresponding to the (010), (-110), and (100) crystallographic planes of PET. mdpi.com The amorphous regions, lacking long-range order, produce a broad, diffuse halo in the diffraction pattern. ndhu.edu.tw

By analyzing the intensity and position of these diffraction peaks, the crystal structure can be confirmed. capes.gov.br Furthermore, WAXD is a primary method for determining the degree of crystallinity, which is a crucial parameter influencing the physical and mechanical properties of the polymer. wikipedia.orgtandfonline.com The degree of crystallinity is calculated by separating the contributions of the crystalline peaks and the amorphous halo from the total scattered intensity. researchgate.netresearchgate.net

Small-Angle X-ray Scattering (SAXS) for Lamellar Morphology and Nanostructure

While WAXD provides information on the atomic-scale crystal structure, Small-Angle X-ray Scattering (SAXS) is used to investigate larger-scale structures, typically in the range of 1 to 100 nanometers. researchgate.netresearchgate.net In semi-crystalline polymers like PET, the crystalline and amorphous regions are often organized into a lamellar structure, consisting of alternating layers of crystalline lamellae and amorphous regions. spectroscopyonline.com

SAXS is highly sensitive to the electron density differences between the crystalline and amorphous layers, which act as a natural diffraction grating for X-rays at small angles. spectroscopyonline.comnih.gov The resulting scattering pattern provides detailed information about the lamellar morphology, including the average distance between the centers of adjacent crystalline lamellae, known as the long period. This allows researchers to characterize the thickness of both the crystalline and amorphous layers. spectroscopyonline.com

Interrelation between Processing Conditions and Resultant Morphology

The final morphology of a PET product is a direct consequence of its processing history. Key processing parameters such as temperature, cooling rate, and mechanical stress (e.g., stretching) have a profound impact on the development of crystallinity and molecular orientation.

For instance, rapid cooling (quenching) from the molten state can "freeze" the polymer chains in a disordered, amorphous state. tainstruments.com Conversely, slower cooling or annealing (holding the material at a temperature between its glass transition and melting point) allows time for the polymer chains to organize into crystalline structures, leading to a higher degree of crystallinity. researchgate.net Mechanical stretching, particularly above the glass transition temperature, can induce strain-induced crystallization and align the polymer chains and crystalline structures in the direction of the stretch, significantly enhancing mechanical properties like tensile strength. researchgate.net The interplay between these conditions allows for the precise tailoring of PET's morphology to suit specific applications, from amorphous, transparent beverage bottles to highly crystalline, strong fibers. nasa.gov

Molecular Architecture and Chain Conformation Studies of PET

The macroscopic properties of poly(ethylene terephthalate) are fundamentally governed by its molecular architecture and the spatial arrangement, or conformation, of its polymer chains. The PET repeating unit consists of a rigid benzene (B151609) ring and a flexible ethylene (B1197577) glycol segment. The rotational freedom around the O-CH2-CH2-O bond allows the ethylene glycol unit to exist in two primary conformations: trans and gauche. researchgate.net

The trans conformation is more extended and is the exclusive conformation found in the highly ordered crystalline domains. In contrast, the amorphous phase is characterized by a higher concentration of the more coiled gauche conformers. researchgate.net The conversion between these conformational states is a key process during crystallization. When amorphous PET is heated above its glass transition temperature, the increased molecular mobility allows the gauche conformers to convert to the more stable trans form, which facilitates the packing of chains into a crystal lattice. researchgate.net

Molecular Weight and Polydispersity Index Characterization

The molecular weight of Poly(ethylene terephthalate) is a critical parameter that dictates its mechanical strength and processing behavior. researchgate.net Different applications require PET with varying molecular weights. For instance, textile-grade PET may have an average of 100 repeating units, resulting in a molecular weight of approximately 20,000 g/mol . youtube.com In general, the molecular weight of PET typically falls within the range of 8,000 to 31,000 g/mol . jordilabs.com

The polydispersity index (PDI) is a measure of the distribution of molecular weights in a given polymer sample. A lower PDI indicates a more uniform chain length, which can influence the material's properties. For example, one study reported a PDI of around 2.5 for a low molecular weight PET sample, while another sample exhibited a PDI of approximately 1.2. researchgate.net Another investigation found that two PET samples had PDI values of 2.57 and 2.1. mdpi.com The determination of molecular weight and PDI is commonly achieved through techniques like size exclusion chromatography (SEC). researchgate.netpolymersource.ca Intrinsic viscosity measurements, either through solution methods or derived from melt flow index (MFI), also serve as a means to evaluate the molecular weight of PET. researchgate.netresearchgate.net

Below is a table showcasing typical molecular weight and PDI values for different PET grades:

| PET Grade | Weight-Average Molecular Weight (Mw) ( g/mol ) | Polydispersity Index (PDI) | Source(s) |

| Low Molecular Weight PET | 16,900 | - | researchgate.net |

| PET-LMw | 55,200 | 2.57 | mdpi.com |

| PET-HMw | 72,521 | 2.1 | mdpi.com |

| Textile-Grade PET | ~20,000 | - | youtube.com |

| General PET | 8,000 - 31,000 | - | jordilabs.com |

Effects of Chain Branching on Crystallization Behavior and Polymer Properties

However, the effect of branching is not always straightforward. In small concentrations, branches can sometimes enhance crystallization by facilitating nucleation. zendy.io The presence of long-chain branches can reduce the crystallinity of polymers, leading to a decrease in rigidity (lower elastic modulus) and an increase in deformability (higher elongation at break). researchgate.net The type of branching also plays a role; for example, incorporating 2-methyl-1,3-propanediol (B1210203) disrupts the regular chain packing more effectively than other monomers, leading to a more significant reduction in crystallinity. gantrade.com

The crystallization process in PET is complex and can be influenced by various factors, including temperature and molecular weight. mdpi.com For instance, at high temperatures, transesterification reactions can occur in the amorphous regions, leading to an increase in molar mass and a loss of chain mobility. mdpi.com

Analysis of Segmental Orientation and Anisotropy in PET (e.g., in Foams, Films)

The orientation of polymer chains within PET materials, particularly in films and fibers, plays a crucial role in determining their mechanical properties. When PET is stretched above its glass transition temperature, the randomly coiled chains begin to align, leading to increased stiffness and strength. optica.orgbartin.edu.tr This molecular orientation is a key factor in the production of high-strength PET fibers and films. britannica.com

Polarized Raman spectroscopy is a powerful technique for probing the molecular orientation of PET. optica.org Studies have shown that drawing PET samples above their Tg leads to significant molecular orientation, which is accompanied by a transformation of the glycol linkage from a gauche to a trans conformation and the initiation of crystallization. optica.org Infrared microscopy can also be used to analyze molecular orientation, revealing variations in orientation between the core and the skin of a PET filament. thermofisher.com This difference in orientation is attributed to the different draw ratios experienced by the outer and inner regions during processing. thermofisher.com

Advanced Spectroscopic and Microscopic Investigations of PET Structure

A suite of advanced spectroscopic and microscopic techniques allows for a detailed examination of the chemical and physical structure of PET at various scales.

Fourier-Transform Infrared (FTIR) Spectroscopy for Chemical Functional Groups and Structural Changes

FTIR spectroscopy is a fundamental tool for identifying the chemical functional groups present in PET and for tracking structural changes that may occur due to processing or degradation. researchgate.netthermofisher.com The FTIR spectrum of PET exhibits characteristic absorption bands that correspond to specific molecular vibrations. researchgate.net

Key FTIR absorption bands for PET include:

~3400 cm⁻¹: -OH stretching vibrations. researchgate.net

~2925-2963 cm⁻¹: Aliphatic C-H stretching. researchgate.netresearchgate.net

~1715-1721 cm⁻¹: Strong absorption due to the C=O (carbonyl) stretching of the ester group. researchgate.netspectroscopyonline.com

~1241-1260 cm⁻¹: Stretching of the C-C-O group. researchgate.netspectroscopyonline.comspiedigitallibrary.org

~1096-1122 cm⁻¹: Stretching of the O-C-C group. researchgate.netspectroscopyonline.comspiedigitallibrary.org

~1000-1019 cm⁻¹: Aromatic -CH vibrations and vibrations of the ester C-O bond. researchgate.netresearchgate.net

~723 cm⁻¹: Out-of-plane bending of the benzene ring. researchgate.net

FTIR can also differentiate between the trans and gauche conformations of the ethylene glycol segment, providing insights into the crystallinity of the polymer. thermofisher.com Changes in the FTIR spectrum, such as the appearance or disappearance of peaks, can indicate chemical modifications or degradation of the polymer. researchgate.net For example, hydration of PET can be studied by observing the splitting of oxygen-associated infrared bands. spiedigitallibrary.org

Raman Spectroscopy for Carbonaceous Matrix Evolution

Raman spectroscopy is another vibrational spectroscopy technique that provides complementary information to FTIR. It is particularly useful for studying the molecular conformation, orientation, and crystal structure of polymers. thermofisher.com The Raman spectrum of PET displays distinct peaks that can be assigned to specific vibrational modes of the polymer chain. physicsopenlab.org

Characteristic Raman bands for PET include:

~3000 cm⁻¹: C-H stretching frequencies. physicsopenlab.org

~1725-1735 cm⁻¹: C=O (carbonyl) bond stretching. physicsopenlab.orgspectroscopyonline.com

~1615 cm⁻¹: C-C bond stretching in the aromatic ring. physicsopenlab.orgresearchgate.net

~998 cm⁻¹: Aromatic ring breathing modes. researchgate.net

~625 cm⁻¹: Benzene ring skeletal deformation. researchgate.net

Raman spectroscopy can be used to monitor changes in the carbonaceous matrix of PET, for instance, during degradation or recycling processes. thermofisher.com It can also be employed to differentiate between amorphous and crystalline phases of PET, as the intensity and position of certain Raman bands are sensitive to the local molecular environment. spectroscopyonline.com For example, the carbonyl band can be deconvoluted into components that reflect the crystalline and amorphous phases. spectroscopyonline.com

X-ray Photoelectron Spectroscopy (XPS) for Surface Chemistry and Elemental Composition

XPS is a surface-sensitive technique that provides information about the elemental composition and chemical states of atoms on the surface of a material, typically within the top 5-10 nm. rms-foundation.ch For PET, XPS is used to verify its stoichiometry and to study surface modifications. tandfonline.com

The theoretical elemental composition of PET is approximately 71.4% carbon and 28.6% oxygen. tandfonline.com Experimental XPS measurements on untreated PET films have shown compositions close to these theoretical values, for instance, 72% carbon and 28% oxygen. tandfonline.com The high-resolution C 1s spectrum of PET can be deconvoluted into three main peaks corresponding to different chemical environments of the carbon atoms: aip.org

~284.6-284.8 eV: C-C and C-H bonds in the benzene ring. tandfonline.comaip.org

~286.4-286.6 eV: C-O bonds of the ester group. aip.orgresearchgate.net

~288.8-289.0 eV: O-C=O (ester) carbon atoms. aip.orgthermofisher.com

The O 1s spectrum also shows distinct components related to the different oxygen environments in the ester group. aip.org XPS is particularly valuable for analyzing the effects of surface treatments, such as plasma modification, where new functional groups containing oxygen can be introduced, leading to a change in the O/C atomic ratio at the surface. tandfonline.comresearchgate.net

Below is a table summarizing the XPS binding energies for the different carbon environments in PET:

| Carbon Environment | Binding Energy (eV) | Source(s) |

| C-C, C-H | 284.6 - 285.0 | tandfonline.comaip.orgthermofisher.com |

| C-O | 286.26 - 286.65 | researchgate.netthermofisher.com |

| O-C=O | 288.8 - 289.0 | aip.orgthermofisher.com |

Scanning Electron Microscopy (SEM) for Microstructure and Cellular Morphology

Scanning Electron Microscopy (SEM) is a powerful technique for visualizing the surface topography and microstructure of materials at high magnification. In the context of poly(ethylene terephthalate), SEM is employed to analyze features such as surface texture, crystal structures, and cellular morphology in foams and films. The technique involves scanning a focused beam of electrons over a sample's surface, which generates various signals that reveal information about the surface's composition and topography. youtube.com

SEM analysis is particularly valuable for observing the effects of processing, degradation, and recycling on the PET microstructure. For instance, studies have used SEM to examine the surface morphology of PET before and after biodegradation, revealing changes such as pitting and erosion caused by microbial activity. dergipark.org.tr It can effectively image the irregular shapes of PET particles in microplastic studies and the structure of PET fibers. researchgate.net

In the development of membranes from recycled PET bottles, SEM has been used to characterize the surface and cross-sectional morphology. researchgate.net These images can reveal the pore structure, which is critical for the membrane's filtration performance. By comparing the SEM micrographs of membranes prepared under different conditions—such as with or without additives like polyvinylpyrrolidone (B124986) (PVP) or varying evaporation times—researchers can correlate the microstructure with the membrane's properties. researchgate.net For example, SEM images can show a dense, non-porous top layer and a porous sub-layer, and how these are affected by fabrication variables. researchgate.net

Table 1: SEM Applications in PET Characterization

| Application Area | Observation | Reference |

| Biodegradation Studies | Surface erosion and changes in morphology after exposure to microorganisms. | dergipark.org.tr |

| Microplastic Analysis | Imaging of irregular particle shapes and fiber structures. | researchgate.net |

| Recycled PET Membranes | Characterization of surface porosity and cross-sectional cellular structure. | researchgate.net |

| Material Processing | Assessment of crystal and spherulite morphology in cold-crystallized PET. | researchgate.net |

Atomic Force Microscopy (AFM) for Surface Structure and Nanoscale Morphology

Atomic Force Microscopy (AFM) provides even higher resolution imaging than SEM, enabling the characterization of surface topography and molecular organization at the nanometer scale. pressbooks.pub AFM operates by scanning a sharp probe mounted on a flexible cantilever across the sample surface. The forces between the probe and the surface cause the cantilever to deflect, and this deflection is measured to create a three-dimensional topographical map. pressbooks.pub A key advantage of AFM is its ability to image non-conductive samples without special coating and to operate in different modes, such as tapping mode, which is less damaging to soft polymer surfaces. pressbooks.pubyoutube.com

AFM is exceptionally suited for studying the nanoscale morphology of polymers like PET. youtube.com It can distinguish between crystalline and amorphous regions on the polymer surface. Research has shown that on PET films, AFM can reveal the growth of spherulites, which are semi-crystalline structures, at temperatures near the glass transition temperature. researchgate.net For example, studies have observed that surface crystallization can occur rapidly, with the surface being fully covered in spherulites while the bulk of the material remains amorphous. researchgate.net

Detailed AFM studies on PET have identified features such as stacked lamellar structures, micropores, and even what may be individual polymer chain clusters. researchgate.net The technique is also used to quantify surface characteristics like roughness and to measure mechanical properties at the nanoscale, including modulus and adhesion. researchgate.netyoutube.com In the context of surface functionalization for biomedical applications, AFM can identify the spatial organization of grafted polymers on a PET surface, which is crucial for understanding protein adhesion and cellular activity. chemrxiv.org

Table 2: Nanoscale PET Surface Features Imaged by AFM

| Feature | Description | Reference |

| Spherulites | Semi-crystalline, spherical structures observed during crystallization. | researchgate.net |

| Lamellar Stacks | Ordered, layered arrangements of polymer chains, often seen on the side of molded parts. | researchgate.net |

| Micropores | Small pores on the surface, visible at high magnification. | researchgate.net |

| Fibrils | Thread-like structures that can form an overlay on the surface. | researchgate.net |

| Grafted Polymers | Patches of functional polymers attached to the PET surface for modified properties. | chemrxiv.org |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Product Identification and Purity (e.g., in Recycling)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical tool for the detailed structural elucidation of polymers and the assessment of product purity, particularly in recycling processes. intertek.com NMR provides information on the chemical environment of atomic nuclei (typically ¹H and ¹³C), allowing for the identification of monomer types, co-monomer ratios, end-groups, and polymer chain structures. intertek.com

In the context of PET recycling, NMR is crucial for quality control. It can identify and quantify impurities in recycled PET (rPET) feedstocks that can affect the properties of the final product. researchgate.net Thermal degradation during recycling can lead to changes in the polymer structure, and NMR is used to monitor these changes. For instance, ¹H NMR spectra can be used to characterize the products of PET glycolysis, a chemical recycling method that breaks the polymer down into its monomers, like bis(2-hydroxyethyl) terephthalate (B1205515) (BHET). researchgate.netresearchgate.net The purity of the resulting monomer is a key factor for its successful re-polymerization into high-quality PET. researchgate.net

Furthermore, NMR plays a role in the development of novel recycling methods, such as enzymatic depolymerization. nih.gov By using NMR, researchers can track the breakdown of PET by enzymes (PETases) into terephthalic acid (TA) and monoethylene glycol (EG). nih.gov This allows for the mechanistic investigation of the enzymatic degradation process and the optimization of enzymes for industrial-scale recycling. nih.gov

Table 3: Information Obtained from NMR Analysis of PET

| Analytical Information | Relevance to PET and Recycling | Reference |

| Monomer Composition | Confirms the primary structure of PET from terephthalic acid and ethylene glycol units. | intertek.comresearchgate.net |

| Co-monomer Ratio | Quantifies other diols or diacids incorporated into the polymer chain. | intertek.com |

| End-Group Analysis | Identifies the terminal groups of the polymer chains (e.g., hydroxyl, carboxyl). | intertek.com |

| Purity Assessment | Detects and quantifies contaminants and by-products in recycled PET. | researchgate.net |

| Degradation Monitoring | Tracks chemical changes resulting from thermal, chemical, or enzymatic degradation. | researchgate.netnih.gov |

Mechanistic Investigations of Poly Ethylene Terephthalate Degradation Pathways

Hydrolytic Degradation Mechanisms of PET

Hydrolysis, the cleavage of chemical bonds by the addition of water, is a primary degradation route for PET. youtube.comnii.ac.jp This process can be catalyzed by acids or bases, or it can occur under neutral conditions, particularly at elevated temperatures and pressures. youtube.comnii.ac.jpcarbodiimide.com The ester linkages in the PET backbone are the primary targets of hydrolytic attack, leading to the formation of its constituent monomers and various intermediates. youtube.comresearchgate.net

Acid-Catalyzed Hydrolysis: Kinetics and Reaction Pathways

The presence of an acid catalyst accelerates the hydrolysis of PET. carbodiimide.com The reaction mechanism involves the protonation of the carbonyl oxygen of the ester group, which increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by water. This process leads to the scission of the ester bond.

The kinetics of acid-catalyzed PET hydrolysis have been investigated under various conditions. For instance, studies have shown that using certain aryl sulfonic acids as catalysts can achieve over 90% yield of terephthalic acid (TPA) in 3 to 8 hours at 150°C. researchgate.net The activation energy for acid-catalyzed hydrolysis is reported to be in the range of 100-110 kJ mol⁻¹. researchgate.net The reaction rate is influenced by factors such as catalyst concentration, temperature, and the physical form of the PET. researchgate.netresearchgate.net Research has also explored the use of various acid catalysts, including inorganic acids, carboxylic acids, metal salts, and ionic liquids, to recover TPA from PET waste. rsc.orgpsu.edu Under mild conditions of 200°C for 2 hours, carboxylic acids and metal salts have demonstrated TPA yields exceeding 80%. rsc.orgpsu.edu Terephthalic acid itself has also been effectively used as an acid catalyst for PET hydrolysis, achieving complete PET conversion and a 95.5% TPA yield at 220°C after 180 minutes. nih.gov

The reaction pathway of acid-catalyzed hydrolysis proceeds through the breaking of ester linkages, resulting in the formation of carboxylic acid and hydroxyl end groups. researchgate.net This can occur via random chain scission, where the internal ester bonds are cleaved, or through chain-end scission. dntb.gov.ua

Table 1: Conditions and Outcomes of Acid-Catalyzed PET Hydrolysis

| Catalyst | Temperature (°C) | Time (h) | TPA Yield (%) | Reference |

| Aryl Sulfonic Acids | 150 | 3-8 | >90 | researchgate.net |

| Carboxylic Acids/Metal Salts | 200 | 2 | >80 | rsc.orgpsu.edu |

| Terephthalic Acid | 220 | 3 | 95.5 | nih.gov |

Alkaline-Catalyzed Hydrolysis: Degradation Products and Mechanisms

Alkaline hydrolysis of PET is typically carried out using aqueous solutions of sodium hydroxide (B78521) or potassium hydroxide. uctm.edu The mechanism involves the nucleophilic attack of a hydroxide ion on the carbonyl carbon of the ester group, leading to the formation of a carboxylate salt and an alcohol. researchgate.netyoutube.com The primary degradation products are ethylene (B1197577) glycol (EG) and the disodium (B8443419) salt of terephthalic acid, which can be converted to TPA by acidification. nii.ac.jpuctm.edulew.ro

The reaction can be performed under various conditions. For example, heating PET at 110°C for 30 minutes in a 10% NaOH solution of water-ethanol mixed solvent (20:80 ratio) has yielded 89% TPA. nii.ac.jp Another study achieved a 93.6% TPA yield by heating PET in a water/m-cresol (20:80) mixture with 8% NaOH at 100°C for 1 hour. nii.ac.jp The use of phase transfer catalysts, such as dimethyldialkylammonium halides, can significantly accelerate the reaction, allowing for rapid hydrolysis in minutes at atmospheric pressure. rsc.orgresearchgate.net Microwave irradiation has also been shown to drastically reduce reaction times compared to conventional heating methods. lew.ro

Table 2: Conditions and Outcomes of Alkaline-Catalyzed PET Hydrolysis

| Catalyst/Solvent | Temperature (°C) | Time | TPA Yield (%) | Reference |

| 10% NaOH in Water-Ethanol | 110 | 30 min | 89 | nii.ac.jp |

| 8% NaOH in Water/m-cresol | 100 | 1 h | 93.6 | nii.ac.jp |

| Dimethyldialkylammonium halides | Atmospheric Pressure | ≤5 min | Excellent | rsc.org |

| NaOH with Microwave Irradiation | 190-220 | 5-30 min | >98 | lew.ro |

Neutral and Supercritical Water Hydrolysis for Terephthalic Acid Recovery

PET hydrolysis can also be achieved in neutral water, particularly at elevated temperatures and pressures. acs.orgnsf.gov This method avoids the need for acid or base catalysts and subsequent neutralization steps. acs.org Studies have shown that the hydrolysis of molten PET in saturated liquid water yields the highest amounts of TPA. acs.orgnsf.govpsu.edu For instance, holding molten PET at 270°C for 2 hours in saturated liquid water resulted in an 89% TPA yield. nsf.gov Rapid heating (fast hydrolysis) at rates of 5–10 °C/s can lead to TPA yields exceeding 90% in as little as 75-95 seconds. rsc.orgrsc.org

Supercritical water hydrolysis is another effective method for PET depolymerization. In supercritical water (at temperatures and pressures above the critical point of water), PET decomposes into its monomers, TPA and EG. elsevierpure.com Research has demonstrated that at 673 K (400 °C) and 40 MPa, a TPA yield of 91% with 97% purity can be achieved in just 12.5 minutes. elsevierpure.com The reaction temperature significantly influences the decomposition rate, with higher temperatures leading to faster degradation. elsevierpure.com

Table 3: Conditions and Outcomes of Neutral and Supercritical Water Hydrolysis of PET

| Condition | Temperature (°C) | Time | TPA Yield (%) | Reference |

| Saturated Liquid Water | 270 | 2 h | 89 | nsf.gov |

| Fast Hydrolysis | Rapid heating to 480-570 | 75-95 s | >90 | rsc.orgrsc.org |

| Supercritical Water | 400 | 12.5 min | 91 | elsevierpure.com |

| Subcritical Water | 300 | 90 min | >75 | nih.gov |

Identification of Intermediate and Final Degradation Products (e.g., BHET, TPA, EG, Benzoic Acid)

The hydrolysis of PET, whether acid-catalyzed, alkaline-catalyzed, or neutral, results in a range of degradation products. The primary and final products of complete hydrolysis are terephthalic acid (TPA) and ethylene glycol (EG). youtube.comnih.govresearchgate.net

However, incomplete hydrolysis leads to the formation of various intermediates. The most common intermediates are mono-(2-hydroxyethyl) terephthalate (B1205515) (MHET) and bis(2-hydroxyethyl) terephthalate (BHET). youtube.comnih.govnih.gov These oligomers can be further hydrolyzed to yield TPA and EG. youtube.com

Under certain conditions, particularly at elevated temperatures, other byproducts can form. nih.gov These include benzoic acid, which is considered a secondary degradation product. rsc.orgnih.gov Isophthalic acid and phthalic acid, isomers of TPA, have also been identified as byproducts in some hydrolysis processes. rsc.orgnih.gov The formation of these byproducts indicates that the recovered TPA may require purification before being used for repolymerization. rsc.org

Table 4: Common Degradation Products of PET Hydrolysis

| Compound | Type | Reference |

| Terephthalic Acid (TPA) | Final Product | youtube.comnih.govresearchgate.net |

| Ethylene Glycol (EG) | Final Product | youtube.comnih.govresearchgate.net |

| Mono-(2-hydroxyethyl) terephthalate (MHET) | Intermediate | youtube.comnih.govnih.gov |

| Bis(2-hydroxyethyl) terephthalate (BHET) | Intermediate | youtube.comnih.govnih.gov |

| Benzoic Acid | Byproduct | rsc.orgnih.gov |

| Isophthalic Acid | Byproduct | rsc.orgnih.gov |

| Phthalic Acid | Byproduct | rsc.org |

Alcoholysis and Transesterification Processes for PET Depolymerization

Alcoholysis is another significant pathway for PET depolymerization, involving the reaction of PET with an alcohol to break the ester bonds. This process is a form of transesterification.

Glycolysis (Ethylene Glycol)

Glycolysis of PET specifically refers to its depolymerization using ethylene glycol. nih.govyoutube.com This process breaks down the long polymer chains into smaller oligomers and, ultimately, into the monomer bis(2-hydroxyethyl) terephthalate (BHET) through transesterification. nih.govnih.gov BHET is a valuable monomer that can be used for the production of new PET. nih.govnih.gov

The glycolysis reaction is typically carried out at elevated temperatures, often around 190 °C, and in the presence of a catalyst. nih.gov Various catalysts have been explored, including organic bases, which have been shown to be effective at lower temperatures (e.g., 100 °C). nih.gov The efficiency of the process, in terms of PET conversion and BHET yield, is influenced by the choice of catalyst and reaction conditions. nih.gov For example, using TBD as a catalyst at 100°C resulted in a 91% conversion of PET and an 81% yield of BHET. nih.gov

Reaction Mechanisms and Kinetic Studies

The fundamental reaction in PET glycolysis is a transesterification process where the ester linkages of the PET polymer react with ethylene glycol. This reaction proceeds through a series of steps, ultimately leading to the formation of BHET and some shorter-chain oligomers. The interaction between the hydroxyl group of ethylene glycol and the carbonyl group of the ester in the PET chain is the key step that initiates the depolymerization.

Kinetic studies are crucial for understanding the rate and efficiency of this degradation pathway. The kinetics of PET glycolysis are influenced by several factors, including temperature, pressure, the ratio of ethylene glycol to PET, catalyst type and concentration, and the physical properties of the PET waste, such as particle size. researchgate.netresearchgate.net Research has shown that the depolymerization process can be modeled to understand the reaction rates and optimize conditions for maximizing BHET yield. For instance, some studies have employed kinetic models to describe the degradation of PET, often finding that the reactions follow specific rate laws that can be used to predict the extent of conversion over time. The activation energy for the glycolysis of PET has also been a subject of investigation, providing insights into the energy requirements of the process.

Catalytic Systems for Glycolysis (Homogeneous vs. Heterogeneous)

Catalysts play a pivotal role in accelerating the otherwise slow kinetics of PET glycolysis. These catalytic systems can be broadly categorized as homogeneous and heterogeneous.